3-Iodophenyltrifluoromethyl sulfide

Vue d'ensemble

Description

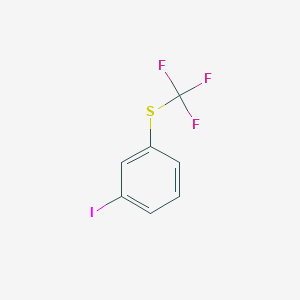

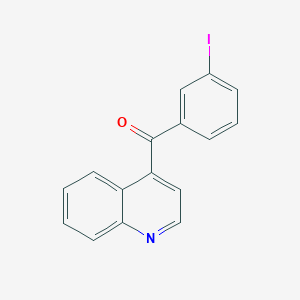

3-Iodophenyltrifluoromethyl sulfide is a chemical compound with the molecular formula C7H4F3IS. It has a molecular weight of 304.073 and is categorized under Halides . It’s a chemical building block used in various research applications .

Molecular Structure Analysis

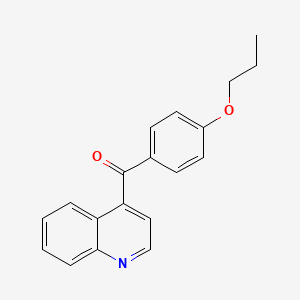

The molecular structure of 3-Iodophenyltrifluoromethyl sulfide consists of a phenyl ring (C6H5) attached to a sulfur atom, which is further connected to a trifluoromethyl group (CF3) and an iodine atom . The sulfur atom in the molecule is part of a sulfide functional group, which is the sulfur analog of ethers .Applications De Recherche Scientifique

Heterogeneous Nano Metal-Organic Framework Fluorescence Probe

3-Iodophenyltrifluoromethyl sulfide finds application in the development of fluorescence probes for hydrogen sulfide detection in living cells. A Cu(II)-metalated 3D porous nanoscale metal-organic framework (nano-MOF) {CuL[AlOH]2}n uses the reactive and diffusible properties of H2S for real-time detection in biological specimens. This approach offers advantages like rapid response, excellent selectivity, and low toxicity, crucial for studying H2S's role in physiological and pathological processes (Ma et al., 2014).

Oxidative Trifluoromethylthiolations of Aryl Boronic Acids

This sulfide compound is significant in synthesizing perfluoroalkyl sulfides, prevalent in medicinally and agriculturally relevant molecules. The SCF3 functional group, for example, exhibits high lipophilicity, making it an attractive functional group for new library syntheses. Group 10 metals can mediate trifluoromethylthiolations by cross-coupling aryl halides under mild conditions. This method represents a significant advance over earlier methods used to prepare aryl trifluoromethyl sulfides (Zhang & Vicic, 2012).

Metal Sulfides for Renewable Energy Applications

In the field of renewable energy, metal sulfides, including 3-Iodophenyltrifluoromethyl sulfide, are researched for their diverse electronic, optical, physical, and chemical properties. Scalable methods for the preparation of low-cost metal sulfides, heterostructures, and hybrids are crucial. These materials are utilized in electrocatalytic hydrogen generation, powder photocatalytic hydrogen generation, and photoelectrochemical water splitting (Chandrasekaran et al., 2019).

Binary Sulfides as Thermoelectric Materials

3-Iodophenyltrifluoromethyl sulfide is studied for its potential in thermoelectric materials. Research focuses on improving thermoelectric properties, such as in binary metal sulfides like Bi2S3, Cu2−xS, and PbS. These materials offer high potential for commercial applications due to their low cost, low toxicity, and abundance (Ge et al., 2016).

Reaction-based Fluorescent Probes for Hydrogen Sulfide Imaging

Fluorescent probes based on 3-Iodophenyltrifluoromethyl sulfide are used for imaging H2S in living cells. Probes like Sulfidefluor-1 and Sulfidefluor-2 display high selectivity for H2S, offering a potent approach for probing H2S chemistry in biological systems (Lippert, New, & Chang, 2011).

Orientations Futures

While specific future directions for 3-Iodophenyltrifluoromethyl sulfide are not mentioned, the field of trifluoromethylation has seen significant growth in recent years . Future research directions should focus on trifluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .

Propriétés

IUPAC Name |

1-iodo-3-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJROZDLYRTQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodophenyltrifluoromethyl sulfide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8-Dibromoindolo[3,2-b]carbazole](/img/structure/B1406290.png)

![Ethyl (2R)-2-({1-[(benzyloxy)carbonyl]piperidin-4-yl}amino)-3-hydroxypropanoate](/img/structure/B1406311.png)